molecular formula C23H19NO4 B017792 3-(Fmoc-amino)phenylacetic acid CAS No. 186320-08-1

3-(Fmoc-amino)phenylacetic acid

Cat. No.: B017792
CAS No.: 186320-08-1
M. Wt: 373.4 g/mol
InChI Key: DFSRRXZHWJUCFU-UHFFFAOYSA-N
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Description

3-(Fmoc-amino)phenylacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C23H19NO4 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Solid-Phase Peptide Synthesis : Fmoc amino acids, including derivatives of 3-(Fmoc-amino)phenylacetic acid, are widely used in solid-phase peptide synthesis (SPPS). They have been shown to efficiently acylate the N-terminus of highly hindered alpha-amino acids, yielding superior results in the synthesis of peptides with complex structures (Fu & Hammer, 2002).

  • Glycopeptide Synthesis : These compounds are utilized in the glycosylation of amino acids with unprotected carboxyl groups, providing essential building blocks for glycopeptide synthesis. This has broad implications in the development of bioactive peptides and related compounds (Elofsson, Walse, & Kihlberg, 1991).

  • Fabrication of Functional Materials : Fmoc-modified amino acids and short peptides demonstrate potential for self-assembly and applications in various fields, including cell cultivation, optical, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao, Levin, Adler-Abramovich, & Gazit, 2016).

  • Carbonylated Peptides : These compounds have been used in the development of methods for efficient solid-phase synthesis of carbonylated peptides, which are useful for modeling oxidatively modified peptides (Waliczek, Kijewska, Stefanowicz, & Szewczuk, 2015).

  • Biomaterials Development : Modifications to the side-chain of Fmoc-phenylalanine, a related compound, have been shown to enhance the efficiency of self-assembly and hydrogelation in aqueous solvents, which is significant for the development of biomaterials (Ryan, Anderson, & Nilsson, 2010).

  • Biomedical Applications : The unique physico-chemical properties of certain Fmoc-peptides, including those derived from this compound, make them promising candidates for applications in drug controlled release and other biomedical fields (Chronopoulou et al., 2014).

Mechanism of Action

Target of Action

The primary target of 3-(Fmoc-amino)phenylacetic acid is the amine group in organic synthesis . The Fmoc group, or fluorenylmethyloxycarbonyl group, is a base-labile protecting group used to prevent unwanted reactions at the amine group during peptide synthesis .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the formation of a carbamate, which protects the amine group from unwanted reactions during the synthesis process . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .

Biochemical Pathways

The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It is used as a temporary protecting group for the amine at the N-terminus in SPPS . , allowing for the successful synthesis of the peptide.

Pharmacokinetics

It’s important to note that the fmoc group’s stability during storage is improved by reducing the free amine content .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with high purity . The use of high-quality Fmoc-amino acids can result in dramatic improvements in peptide yield .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the Fmoc group during storage can be affected by the presence of free amines . Therefore, it’s crucial to control the environment to ensure the efficacy and stability of the compound.

Future Directions

Fmoc-amino acids, including 3-(Fmoc-amino)phenylacetic acid, have shown a resurgence in peptide drug discovery since 2000, providing 28 non-insulin peptide drugs worldwide . This represents half the total number of approved peptide therapeutics since the commercialization of the first one, insulin, in 1923 . The versatility of Fmoc-amino acids for combining with other inorganic and organic nanoparticles led to interesting hybrid materials including graphene oxide . Therefore, the future directions of this compound could be in the field of peptide drug discovery and the development of hybrid materials.

Properties

IUPAC Name

2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-22(26)13-15-6-5-7-16(12-15)24-23(27)28-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSRRXZHWJUCFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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